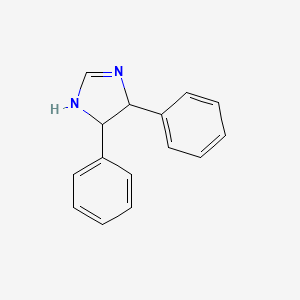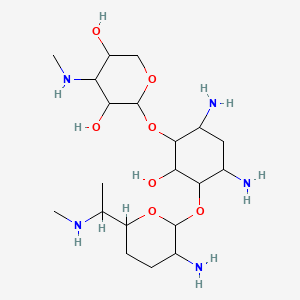
4''-Demethylgentamicin-C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’'-Demethylgentamicin-C1 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Vorbereitungsmethoden
4’'-Demethylgentamicin-C1 is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora . The compound can be isolated and purified using preparative chromatography, followed by verification through thin-layer chromatography, high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .
Analyse Chemischer Reaktionen
4’'-Demethylgentamicin-C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4’'-Demethylgentamicin-C1 has several scientific research applications:
Chemistry: It is used in the study of aminoglycoside antibiotics and their derivatives, helping to understand their chemical properties and reactions.
Biology: The compound is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: 4’'-Demethylgentamicin-C1 is investigated for its potential therapeutic uses, particularly in treating infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibiotics and in the quality control of pharmaceutical products
Wirkmechanismus
4’'-Demethylgentamicin-C1 exerts its effects by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis and ultimately leading to bacterial cell death. The compound targets the 16S ribosomal RNA and the 30S ribosomal protein S12, which are essential components of the bacterial protein synthesis machinery .
Vergleich Mit ähnlichen Verbindungen
4’'-Demethylgentamicin-C1 is similar to other aminoglycoside antibiotics, such as:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Tobramycin
- Netilmicin
What sets 4’'-Demethylgentamicin-C1 apart is its unique structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its counterparts .
Eigenschaften
CAS-Nummer |
66322-28-9 |
|---|---|
Molekularformel |
C20H41N5O7 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(24-2)13-5-4-9(21)19(30-13)31-17-10(22)6-11(23)18(16(17)28)32-20-15(27)14(25-3)12(26)7-29-20/h8-20,24-28H,4-7,21-23H2,1-3H3 |
InChI-Schlüssel |
OEEYBJFUFKFHDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
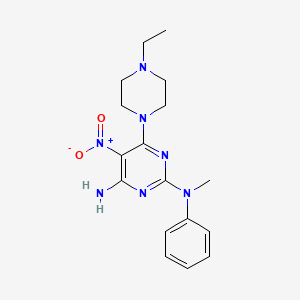
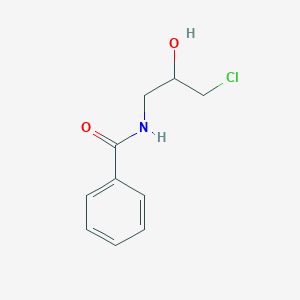
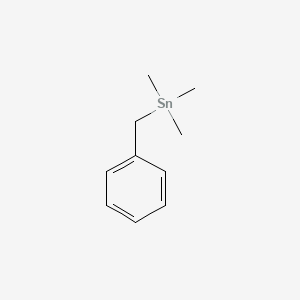
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
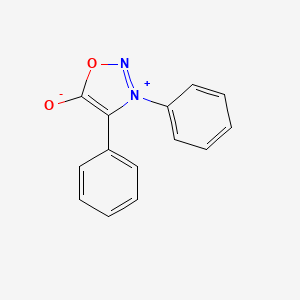
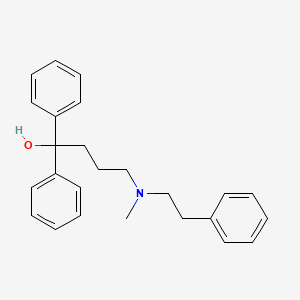
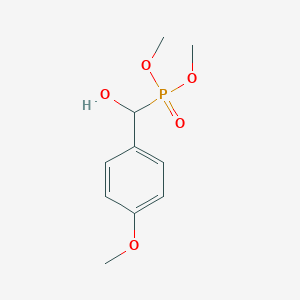
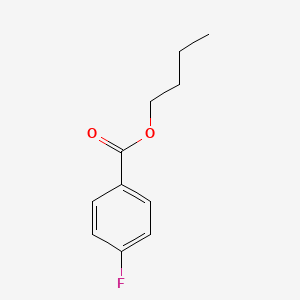
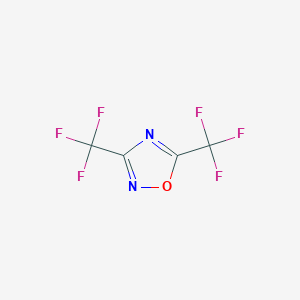
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
